molecular formula C12H15ClO3 B2505550 2-(4-Chloro-2-methylphenoxy)pentanoic acid CAS No. 91767-70-3

2-(4-Chloro-2-methylphenoxy)pentanoic acid

Cat. No.: B2505550
CAS No.: 91767-70-3
M. Wt: 242.7
InChI Key: ZHZGAUZWQHJWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-2-methylphenoxy)pentanoic acid is an organic compound with the molecular formula C12H15ClO3. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chloro and methyl group on the phenoxy ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)pentanoic acid typically involves the etherification of 4-chloro-2-methylphenol with a suitable alkyl halide, followed by carboxylation. One common method involves the reaction of 4-chloro-2-methylphenol with 1-bromopentane in the presence of a base such as potassium carbonate to form the ether intermediate. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is typically purified using crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)pentanoic acid involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual plant death. This compound binds to auxin receptors, triggering a cascade of events that result in the disruption of normal cellular processes. In medical research, it is believed to exert its effects through the inhibition of specific enzymes involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-2-methylphenoxy)pentanoic acid is unique due to its specific substitution pattern and alkyl chain length, which confer distinct chemical and biological properties. Its ability to act as a selective herbicide and its potential therapeutic applications make it a compound of significant interest in both agricultural and medical research .

Biological Activity

2-(4-Chloro-2-methylphenoxy)pentanoic acid is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant case studies, highlighting its significance in medicinal chemistry and toxicology.

  • IUPAC Name : this compound
  • CAS Number : 91767-70-3
  • Molecular Formula : C13H15ClO3

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-2-methylphenol with pentanoic acid derivatives under controlled conditions. The process may include:

  • Formation of the Ether Linkage : The phenolic compound reacts with a suitable alkyl halide.
  • Acidification : The resulting product is treated with acid to yield the final carboxylic acid form.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can inhibit various Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL against multidrug-resistant strains .

Toxicological Studies

Toxicological assessments have revealed that this compound and its metabolites can affect liver and kidney functions in animal models. In a comparative study, exposure to this compound at high doses resulted in increased serum creatinine levels and liver enzyme alterations, indicating potential hepatotoxicity .

Study TypeFindings
Antimicrobial Activity MIC values of 2–4 µg/mL against resistant bacterial strains
Toxicology Increased liver enzymes and kidney stress indicators at high doses

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
  • Receptor Modulation : It could also modulate receptor activity, impacting various signaling pathways associated with inflammation and immune responses.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives of phenoxyacetic acids, including this compound. The results demonstrated that modifications in the phenolic structure significantly enhanced antibacterial properties against resistant strains, suggesting a promising avenue for drug development .

Case Study 2: Toxicological Impact

In a chronic toxicity study involving rats, administration of the compound led to observable changes in body weight, food consumption, and organ weights, particularly affecting the liver and kidneys. Histopathological examinations confirmed degenerative changes consistent with chemical-induced toxicity .

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-3-4-11(12(14)15)16-10-6-5-9(13)7-8(10)2/h5-7,11H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZGAUZWQHJWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)OC1=C(C=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.